molecular formula C12H16N2 B13343947 (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13343947
M. Wt: 188.27 g/mol
InChI Key: YBWCYSFSGHUFBG-UHFFFAOYSA-N
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Description

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a phenyl group attached to the sixth carbon and two methyl groups attached to the fifth carbon. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The phenyl group and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,4,5,6-tetrahydropyrimidine: Lacks the phenyl group at the sixth carbon.

    6-Phenyl-1,4,5,6-tetrahydropyrimidine: Lacks the methyl groups at the fifth carbon.

    5,5-Dimethyl-6-phenylpyrimidine: Lacks the tetrahydro structure, having a fully unsaturated pyrimidine ring.

Uniqueness

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is unique due to the presence of both the phenyl group and the two methyl groups, which confer specific steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5,5-dimethyl-6-phenyl-4,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C12H16N2/c1-12(2)8-13-9-14-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)

InChI Key

YBWCYSFSGHUFBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CNC1C2=CC=CC=C2)C

Origin of Product

United States

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